Cas no 98266-32-1 (Boc-D-2-Pal-OH)
Boc-D-2-Pal-OH Chemical and Physical Properties
Names and Identifiers
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- Boc-D-2-pyridylalanine
- N-tert-Butoxycarbonyl-3-(2-pyridyl)-D-alanine
- Boc-D-3-(2-Pyridyl)-alanine
- (R)-N-Boc-(2-Pyridyl)alanine
- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid
- (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pyridinepropanoic Acid
- Boc-3-(2'-pyridyl)-D-alanine
- Boc-3-(2-Pyridyl)-D-alanine
- Boc-D-2-Pal-OH
- Boc-L-3-(2-Pyridyl)-alanine
- BOC-2'-PYRIDYL-D-ALA
- BOC-D-2-PYRIDINEALANINE
- BOC-D-ALA(2-PYRI)-OH
- (R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid
- Boc-D-2-Pyridylala
- KMODKKCXWFNEIK-SNVBAGLBSA-N
- Boc-D-2-pyridylalanine, AldrichCPR
- KM3468
- N-Boc-beta-(2-pyridinyl)-D-alanine
- N-t-butoxycarbonyl-3-(2-pyridyl)-D-alanine
- AC-9951
- FD10533
- AKOS015920641
- 98266-32-1
- DS-16848
- Nalpha -t-butoxycarbonyl-3-(2-pyridyl)-D-alanine
- (R)-2-(TERT-BUTOXYCARBONYLAMINO)-3-(PYRIDIN-2-YL)PROPANOIC ACID
- N-TERT-BUTOXYCARBONYL-D-3-(2-PYRIDYL) ALANINE
- MFCD00191191
- CS-W010119
- (R)-2-[(tert-butoxycarbonyl)amino]-3-(pyridin-2-yl)propionic acid
- SCHEMBL268002
- (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-pyridinyl)propanoic acid
- HY-W009403
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid
- (2R)-2-[(tert-butoxycarbonyl)amino]-3-pyridin-2-ylpropanoic acid
- EN300-77332
- A845830
- (alphaR)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pyridinepropanoic Acid
- N-(tert-butoxycarbonyl)-3-pyridin-2-yl-D-alanine
- (2R)-2-[(tert-butoxycarbonyl)amino]-3-(pyridin-2-yl)propanoic acid
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- MDL: MFCD00191191
- Inchi: 1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
- InChI Key: KMODKKCXWFNEIK-SNVBAGLBSA-N
- SMILES: O(C(N[C@@H](C(=O)O)CC1C=CC=CN=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 266.12700
- Monoisotopic Mass: 265.118832
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.5
- Surface Charge: -1
- Tautomer Count: 4
- XLogP3: 2.1
Experimental Properties
- Color/Form: Not determined
- Density: 1.2000
- Melting Point: 145-152 °C
- Boiling Point: 436.9℃ at 760 mmHg
- Flash Point: 218 °C
- PSA: 88.52000
- LogP: 1.99290
- Solubility: Not determined
Boc-D-2-Pal-OH Security Information
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Storage Condition:Store at 0-5 ° C
- HazardClass:IRRITANT
Boc-D-2-Pal-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 041427-5g |
Boc-D-2-pyridylalanine |
98266-32-1 | 5g |
$209.00 | 2023-09-09 | ||
| Matrix Scientific | 041427-1g |
Boc-D-2-pyridylalanine |
98266-32-1 | 1g |
$58.00 | 2023-09-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KZ997-5g |
Boc-D-2-Pal-OH |
98266-32-1 | 97% | 5g |
1929.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KZ997-1g |
Boc-D-2-Pal-OH |
98266-32-1 | 97% | 1g |
423.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KZ997-250mg |
Boc-D-2-Pal-OH |
98266-32-1 | 97% | 250mg |
169CNY | 2021-05-08 | |
| Fluorochem | 212446-1g |
Boc-D-2-Pyridylalanine |
98266-32-1 | 95% | 1g |
£40.00 | 2022-02-28 | |
| Fluorochem | 212446-5g |
Boc-D-2-Pyridylalanine |
98266-32-1 | 95% | 5g |
£154.00 | 2022-02-28 | |
| Fluorochem | 212446-10g |
Boc-D-2-Pyridylalanine |
98266-32-1 | 95% | 10g |
£299.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KZ997-200mg |
Boc-D-2-Pal-OH |
98266-32-1 | 97% | 200mg |
111.0CNY | 2021-08-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006851-1g |
Boc-D-2-Pal-OH |
98266-32-1 | 99% | 1g |
¥115 | 2024-07-19 |
Boc-D-2-Pal-OH Suppliers
Boc-D-2-Pal-OH Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on Boc-D-2-Pal-OH
Boc-D-2-Pal-OH (CAS No. 98266-32-1): A Comprehensive Guide to Its Properties and Applications
Boc-D-2-Pal-OH (CAS No. 98266-32-1) is a specialized N-Boc protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound, also known as tert-Butyloxycarbonyl-D-2-pyridylalanine, plays a crucial role in modern drug discovery and biochemical studies. Its unique structure combines the protective Boc group with the chiral D-2-pyridylalanine moiety, making it invaluable for creating complex peptide architectures.
The growing demand for peptide-based therapeutics has significantly increased interest in Boc-D-2-Pal-OH. Researchers particularly value its stability during solid-phase peptide synthesis (SPPS) and its ability to introduce specific structural features into peptide chains. The compound's CAS number 98266-32-1 serves as a unique identifier in chemical databases and regulatory documentation, ensuring precise identification across global research communities.
From a chemical perspective, Boc-D-2-Pal-OH exhibits several noteworthy characteristics. The Boc protecting group (tert-butoxycarbonyl) provides excellent stability under various reaction conditions while being selectively removable under acidic conditions. The D-configuration of the amino acid offers distinct advantages in creating peptides with enhanced metabolic stability, a feature increasingly sought after in peptide drug development. The 2-pyridyl side chain contributes to the molecule's polarity and potential for forming coordination complexes.
In pharmaceutical applications, Boc-D-2-Pal-OH CAS 98266-32-1 serves as a key building block for several important classes of compounds. Its incorporation into peptide sequences can influence the resulting molecules' bioavailability, target specificity, and resistance to enzymatic degradation. Recent studies have explored its use in developing GPCR-targeting peptides, enzyme inhibitors, and diagnostic imaging agents. The compound's versatility makes it particularly valuable in creating peptidomimetics that bridge the gap between small molecules and biologics.
The synthesis and handling of Boc-D-2-Pal-OH require specific considerations. Proper storage conditions (typically at 2-8°C in a dry environment) help maintain its stability over extended periods. When working with this compound in peptide coupling reactions, researchers must carefully select activation methods and coupling reagents to achieve optimal results. The growing body of literature on 98266-32-1 applications continues to expand our understanding of its potential in various scientific domains.
Market trends indicate increasing demand for high-quality Boc-protected amino acids like Boc-D-2-Pal-OH. Pharmaceutical companies and research institutions are investing heavily in peptide-based drug discovery, driving the need for reliable sources of specialized building blocks. Quality control parameters for CAS 98266-32-1 typically include HPLC purity assessment, chiral purity verification, and moisture content analysis to ensure consistent performance in critical applications.
Recent advancements in peptide synthesis technologies have further highlighted the importance of compounds like Boc-D-2-Pal-OH. The development of automated synthesizers and improved coupling methodologies has created new opportunities for incorporating non-natural amino acids into complex peptide structures. Researchers are particularly interested in how modifications with 2-pyridylalanine derivatives can influence peptide folding, receptor binding, and overall pharmacological properties.
From a regulatory standpoint, Boc-D-2-Pal-OH (98266-32-1) is generally recognized as a research chemical with applications in legitimate scientific investigations. Proper documentation and handling procedures should always be followed in accordance with institutional guidelines and local regulations. The compound's status may vary by jurisdiction, so researchers should verify specific requirements before procurement or use.
The future outlook for Boc-D-2-Pal-OH applications appears promising, particularly in the expanding field of targeted therapeutics. As peptide-based drugs gain traction in treating various conditions, the demand for specialized amino acid derivatives will likely continue to grow. Ongoing research into peptide-drug conjugates and multifunctional biomolecules suggests that compounds like Boc-D-2-Pal-OH will remain essential tools for medicinal chemists and peptide scientists.
For researchers seeking reliable information about CAS 98266-32-1, numerous scientific databases and specialized chemical suppliers provide detailed specifications and handling guidelines. The compound's unique properties make it particularly valuable for projects requiring precise control over peptide structure and function. As the field of peptide engineering advances, Boc-D-2-Pal-OH will undoubtedly continue to play a significant role in developing next-generation therapeutic agents and research tools.
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